molecular formula C14H14N4OS B5188338 6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B5188338
M. Wt: 286.35 g/mol
InChI Key: QSGVBDDSCINNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of benzoxazepines and has a unique structure that makes it a promising candidate for further investigation.

Scientific Research Applications

6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been studied for its potential applications in various areas of scientific research. This compound has been found to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as an insecticide and herbicide. Additionally, this compound has been found to have potential applications in the field of material science due to its unique structure.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed that this compound exerts its antimicrobial and antiviral effects by inhibiting the activity of enzymes involved in the replication of the microorganisms. It has also been found to induce cell death in cancer cells by disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
Studies have shown that 6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine has a range of biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antiviral effects against a range of viruses. In addition, this compound has been found to induce apoptosis in cancer cells, leading to cell death. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has a unique structure that makes it a promising candidate for further investigation. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to further investigate its potential applications as an antimicrobial, antiviral, and anticancer agent. Another direction is to explore its potential as an insecticide and herbicide. Additionally, there is potential for this compound to be used in the field of material science. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 6-ethyl-3-(ethylthio)[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-ethylthio-3-nitrobenzoic acid with hydrazine hydrate, followed by the reaction of the resulting compound with ethyl chloroacetate. The final product is obtained by cyclization of the intermediate compound with ammonium thiocyanate. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

6-ethyl-3-ethylsulfanyl-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-11-15-10-8-6-5-7-9(10)12-13(19-11)16-14(18-17-12)20-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGVBDDSCINNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine

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